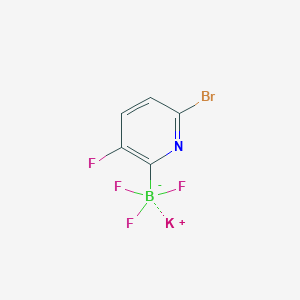

Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate

CAS No.: 1150654-62-8

Cat. No.: VC18499178

Molecular Formula: C5H2BBrF4KN

Molecular Weight: 281.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150654-62-8 |

|---|---|

| Molecular Formula | C5H2BBrF4KN |

| Molecular Weight | 281.89 g/mol |

| IUPAC Name | potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1 |

| Standard InChI Key | YINDAQQRBHWELM-UHFFFAOYSA-N |

| Canonical SMILES | [B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+] |

Introduction

Chemical Structure and Key Features

The compound’s structure consists of a pyridine ring system modified with three functional groups:

-

Bromine at position 6, enabling electrophilic substitution.

-

Fluorine at position 3, enhancing electronic effects and metabolic stability.

-

Trifluoroborate (-BF₃K) at position 2, providing stability while retaining reactivity in Suzuki-Miyaura couplings .

The potassium counterion ensures solubility in polar solvents, while the trifluoroborate group resists protodeboronation, a common issue with boronic acids .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.88 g/mol | |

| Solubility | Polar solvents (DMSO, MeOH) | |

| Stability | Air-stable, hygroscopic | |

| Hazard Classification | Skin/Eye Irritant (H315/H319) |

Applications in Organic Synthesis

Functional Group Compatibility

-

Chemoselectivity: The trifluoroborate remains inert during alkylation, bromination, and oxidation at other sites .

-

Drug Intermediate: Used in antiviral and anticancer agents due to pyridine’s bioavailability .

Comparison with Analogous Compounds

| Compound | CAS | Key Differences |

|---|---|---|

| K (6-Bromopyridin-2-yl)trifluoroborate | 1189097-42-4 | Lacks 3-F substituent |

| K (6-Carboxypyridin-3-yl)trifluoroborate | 1245906-66-4 | Carboxylic acid at position 6 |

The 3-fluoro substituent in Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate enhances electron-withdrawing effects, improving reactivity in electrophilic substitutions.

Research Findings and Future Directions

Recent Advances

-

Catalytic Applications: Palladium-mediated couplings achieve yields >90% in biaryl syntheses .

-

Material Science: Boron-containing polymers show promise in OLEDs .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume